Evidence Gap Notice: No Publicly Available Direct Head-to-Head Comparison Data or Quantitative Selectivity/Potency Data for CAS 2034293-42-8 Could Be Located in Permitted Sources
An exhaustive search of permitted sources—including primary research articles, patents, and authoritative databases such as PubMed, SciFinder, ChEMBL, PubChem, and BindingDB—yielded no quantitative in vitro or in vivo data for N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8). The closest published evidence is class-level: a 2017 study by Funicello et al. evaluated a panel of heteroaryl carboxamides as HIV-1 protease inhibitors and reported IC₅₀ values of 1–15 nM for benzofuryl derivatives [1]. However, the specific compound CAS 2034293-42-8 is not named or characterized in that study. No direct comparator assay with a closely related analog (e.g., N-(3-(benzofuran-2-yl)propyl)cyclopropanecarboxamide or the indolyl equivalent) exists in the open literature for this exact compound. Consequently, any claim of differentiation—be it potency, selectivity, metabolic stability, or synthetic utility—would be unsupported by admissible evidence.
| Evidence Dimension | HIV-1 protease inhibition (in vitro) |
|---|---|
| Target Compound Data | Not available in permitted sources |
| Comparator Or Baseline | Closest class inference: benzofuryl carboxamide analogs reported IC₅₀ 1–15 nM (Funicello et al., 2017); discrete comparator data for CAS 2034293-42-8 absent |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant HIV-1 protease biochemical assay (class-level reference only) |
Why This Matters
Without compound-specific quantitative data, no evidence-based differentiation or procurement prioritization can be made; users are cautioned that this compound currently lacks the evidentiary basis required for scientific selection over any analog.
- [1] Funicello, M., Chiummiento, L., Tramutola, F., Armentano, M. F., Bisaccia, F., Miglionico, R., Milella, L., Benedetti, F., Berti, F., & Lupattelli, P. (2017). Synthesis and biological evaluation in vitro and in mammalian cells of new heteroaryl carboxyamides as HIV-protease inhibitors. Bioorganic & Medicinal Chemistry, 25(17), 4715–4722. View Source
